molecular formula C11H23N3O B14791726 2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14791726
M. Wt: 213.32 g/mol
InChI Key: RPEBLPHUSGVHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring, a dimethylamino group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one typically involves the reaction of piperidine derivatives with dimethylamine and other reagents. One common method involves the reaction of 4-(chloromethyl)piperidine with dimethylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C11H23N3O/c1-9(12)11(15)14-6-4-10(5-7-14)8-13(2)3/h9-10H,4-8,12H2,1-3H3

InChI Key

RPEBLPHUSGVHQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.